![molecular formula C13H15F2NO2 B2938649 (2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone CAS No. 1235320-98-5](/img/structure/B2938649.png)
(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone
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Overview
Description
“(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It is also known by other names such as “(2,4-Difluorophenyl) (4-piperidinyl)methanone” in English, “(2,4-Difluorophényl) (4-pipéridinyl)méthanone” in French, and “(2,4-Difluorphenyl)(4-piperidinyl)methanon” in German .
Molecular Structure Analysis
The molecular structure of “(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone” can be analyzed based on its molecular formula C12H13F2NO . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone” include a molecular weight of 225.234 Da and a monoisotopic mass of 225.096527 Da . It is also predicted to have a boiling point of 304.51°C and a melting point of 89.81°C .Scientific Research Applications
Medicinal Chemistry: Antipsychotic Drug Development
(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone: is a compound that has been identified as an impurity in the synthesis of Paliperidone , an antipsychotic drug used to treat schizophrenia . The detailed study of such impurities is crucial for the development of safe pharmaceutical products. Understanding the properties and behavior of this compound can lead to the optimization of the synthesis process for Paliperidone, ensuring higher purity and efficacy of the medication.
Organic Synthesis: Intermediate for Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, making it a valuable starting point for synthesizing more complex molecules with potential applications in drug development and materials science.
Biological Activity: Therapeutic Applications
The piperidine moiety in the compound’s structure is known for its biological activity. Research into the biological activity of (2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone could lead to the discovery of new therapeutic applications, such as antiviral, antibacterial, or anti-inflammatory agents.
Computational Chemistry: Electronic Property Analysis
Computational studies, such as Density Functional Theory (DFT), can be applied to this compound to understand its electronic properties. Such analyses are essential for predicting reactivity and stability, which are vital for designing drugs and materials with specific electronic characteristics .
Analytical Chemistry: Impurity Profiling
In the pharmaceutical industry, impurity profiling is a critical aspect of drug development(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone can be used as a reference compound in analytical methods to quantify impurities in drug formulations, ensuring compliance with regulatory standards .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by “(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone”. Given the structural features of the compound, it may influence pathways related to fluorinated phenyl and piperidine derivatives .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
properties
IUPAC Name |
(2,4-difluorophenyl)-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFBSQJDCNDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone |
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